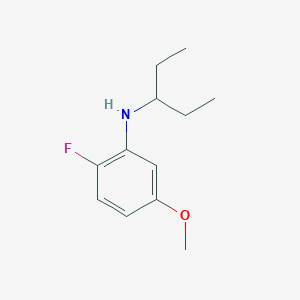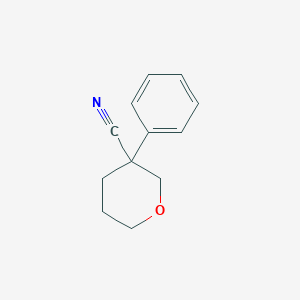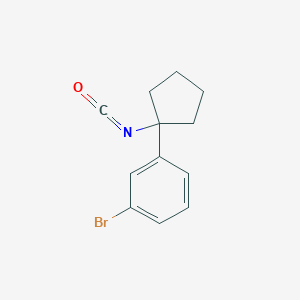
1-Bromo-3-(1-isocyanatocyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-isocyanatocyclopentyl)benzene is an organic compound with the molecular formula C12H12BrNO. It is a derivative of bromobenzene, where the bromine atom is substituted at the 1-position of the benzene ring, and an isocyanatocyclopentyl group is attached at the 3-position. This compound is used primarily in research and development within the fields of organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene typically involves the following steps:
Bromination of Benzene: Bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide.
Formation of Isocyanatocyclopentyl Group: The isocyanatocyclopentyl group can be introduced through a reaction involving cyclopentylamine and phosgene, forming cyclopentyl isocyanate.
Coupling Reaction: The final step involves coupling the bromobenzene with cyclopentyl isocyanate under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(1-isocyanatocyclopentyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Reagents such as primary amines or alcohols can be used, typically under mild conditions.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.
Applications De Recherche Scientifique
1-Bromo-3-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1-isocyanatocyclopentyl)benzene involves its reactivity due to the presence of both the bromine atom and the isocyanate group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can undergo nucleophilic addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
Cyclopentyl Isocyanate: Contains the isocyanate group attached to a cyclopentyl ring but lacks the benzene ring.
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of an isocyanate group.
Uniqueness
1-Bromo-3-(1-isocyanatocyclopentyl)benzene is unique due to the combination of the bromine atom and the isocyanate group on the benzene ring, providing distinct reactivity and making it valuable in specialized research applications.
Propriétés
Formule moléculaire |
C12H12BrNO |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
1-bromo-3-(1-isocyanatocyclopentyl)benzene |
InChI |
InChI=1S/C12H12BrNO/c13-11-5-3-4-10(8-11)12(14-9-15)6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
Clé InChI |
CLXISADLHKUZNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC(=CC=C2)Br)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


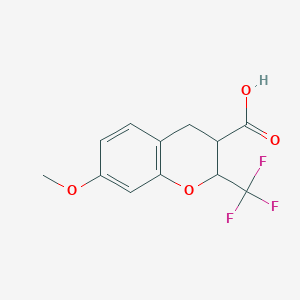
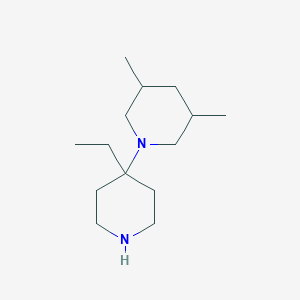
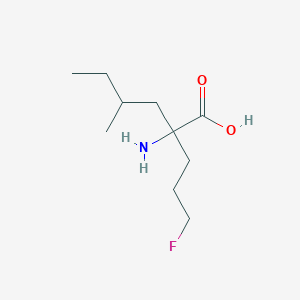
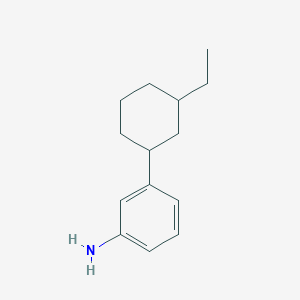
![5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B13233519.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)

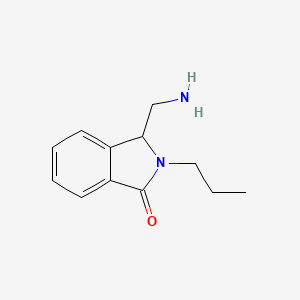
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
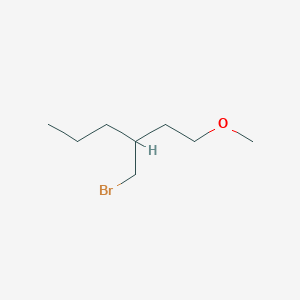
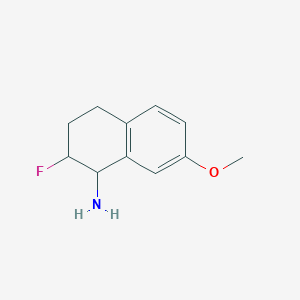
![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)
